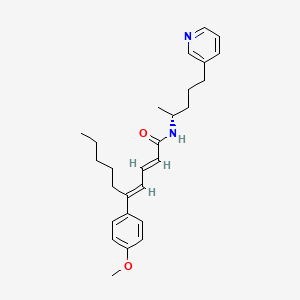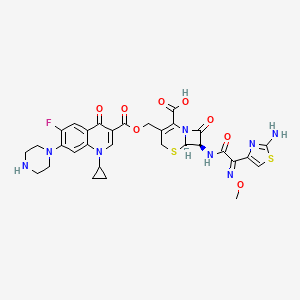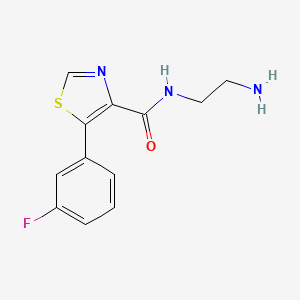
水杨酰苯胺
描述
Salicylanilide is a chemical compound that is the amide of salicylic acid and aniline. It is classified as both a salicylamide and an anilide. This compound has a wide range of pharmacological uses, particularly in its halogenated forms. Salicylanilide derivatives have been used for decades in human and veterinary medicine as anthelmintics, disinfectants, and antifungal agents .
科学研究应用
水杨酰胺及其衍生物具有广泛的科学研究应用:
化学: 用作合成各种有机化合物的中间体。
生物学: 研究其抗菌和抗真菌特性。
医学: 卤代衍生物用作驱虫剂,并在抗癌研究中显示出潜力。 .
工业: 用于配制消毒剂和防腐剂.
作用机制
水杨酰胺通过各种机制发挥其作用,具体取决于其应用:
驱虫作用: 通过解偶联氧化磷酸化来破坏寄生虫的能量代谢。
抗菌作用: 通过干扰细胞壁合成和膜完整性来抑制细菌生长。
抗癌作用: 抑制多条信号通路,如 Wnt/β-连环蛋白、mTORC1、STAT3、NF-κB 和 Notch,从而导致肿瘤细胞增殖和存活减少
生化分析
Biochemical Properties
Salicylanilide plays a role in biochemical reactions by interacting with various enzymes and proteins. For instance, it has been found to interact with multidrug efflux pumps and nitroreductase, two key enzymes in Gram-negative bacteria . These interactions can influence the susceptibility of these bacteria to salicylanilide .
Cellular Effects
Salicylanilide can have profound effects on various types of cells and cellular processes. For example, when efflux in Gram-negative bacteria is compromised, salicylanilide can become a potent antibiotic, dissipating the proton motive force (PMF), increasing oxidative stress, and reducing ATP production to cause cell death .
Molecular Mechanism
At the molecular level, salicylanilide exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it can bind to multidrug efflux pumps and nitroreductase, inhibiting their function and leading to increased susceptibility of Gram-negative bacteria to the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicylanilide can change over time. For instance, it has been found that enhanced nitroreductase activity can lead to adaptive resistance to salicylanilide. This also causes collateral susceptibility to clinical nitro-prodrug antibiotics .
Dosage Effects in Animal Models
The effects of salicylanilide can vary with different dosages in animal models. For instance, it has been found to synergize with the membrane permeabilizing antibiotic colistin against high-density infections of multidrug-resistant Gram-negative clinical isolates in a murine abscess model .
Metabolic Pathways
Salicylanilide is involved in various metabolic pathways. It interacts with enzymes such as multidrug efflux pumps and nitroreductase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Salicylanilide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of salicylanilide can affect its activity or function. For instance, it has been found to localize to specific compartments or organelles in cells through interactions with targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
水杨酰胺通常通过在三氯化磷等缩合剂存在下,使水杨酸与苯胺反应制备。该反应是放热的,通常涉及将三氯化磷缓慢添加到水杨酸和苯胺的混合物中。 然后将反应混合物加热到升高的温度,以完成氯化氢的消除 .
工业生产方法
在工业环境中,水杨酰胺的制备遵循类似的原理,但在更大规模上进行。该过程涉及仔细控制反应条件,以管理反应的放热性质,并确保高产率的纯水杨酰胺。 由于三氯化磷在促进反应方面的有效性,它通常被用作缩合剂 .
化学反应分析
反应类型
水杨酰胺会发生各种化学反应,包括:
氧化: 水杨酰胺可以被氧化生成相应的醌类。
还原: 还原反应可以将水杨酰胺转化为其相应的胺类。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
形成的主要产物
氧化: 醌类
还原: 胺类
相似化合物的比较
水杨酰胺因其广泛的生物活性而独一无二。类似的化合物包括:
尼克洛酰胺: 一种卤代衍生物,用作驱虫剂,并因其抗癌特性而受到研究。
氧氯沙尼: 另一种具有驱虫和抗菌活性的卤代衍生物。
拉福沙尼: 主要用作兽医医学中的杀线虫剂
水杨酰胺因其多功能性和对各种药理学应用的广泛研究而脱颖而出。
属性
IUPAC Name |
2-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEDVNSFRWHDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2593-10-4 (hydrochloride salt) | |
| Record name | Salicylanilide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021784 | |
| Record name | Salicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS] | |
| Record name | Salicylanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | Salicylanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-17-2 | |
| Record name | Salicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylanilide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SALICYLANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SALICYLANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-hydroxy-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Salicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP8NEY345 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do salicylanilides exert their antimicrobial effects?
A: Salicylanilides demonstrate a complex mechanism of action against various microorganisms, involving multiple targets. Some studies suggest they disrupt cell membrane function, [] while others point to the inhibition of essential enzymes like two-component regulatory systems (TCS) [] or interference with energy production by disrupting the proton motive force. []
Q2: Are there specific structural features of salicylanilides that contribute to their antimicrobial activity?
A: Yes, research has revealed a strong structure-activity relationship for salicylanilides. Lipophilicity, influenced by the presence of halogen or alkyl substituents, plays a crucial role in their activity. [, ] For instance, salicylanilides halogenated at specific positions (4′,5; 2′,4′,5; 3,4′,5; 3′,4′,5; 4,4′,5; 2′,3,4′,5; 3,3′,4′,5; 2′,3,4′,5,5′) exhibit high activity in the presence of soap. [] Additionally, electron-withdrawing groups, particularly in the salicyloyl ring, enhance activity, [] while hydrophobic groups in the anilide moiety also contribute to potency. []
Q3: How does the conformation of salicylanilides influence their activity?
A: Salicylanilides typically exist in two main conformations stabilized by intramolecular hydrogen bonds: the "closed-ring" conformation (OH…O=C hydrogen bonded) and the "open-ring" conformation (NH…O hydrogen bonded). [, ] The presence and position of substituents, especially at the 3- and/or 2′(6′)-positions, can shift the equilibrium between these conformations. [] This conformational flexibility might influence their interaction with biological targets and consequently their activity.
Q4: Can you elaborate on the interaction of salicylanilides with tubulin and their potential as anticancer agents?
A: Research has identified salicylanilides as potential inhibitors of tubulin polymerization, a crucial process for cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death, suggesting their potential as anticancer agents. Notably, some salicylanilides, like compound 6 in a specific study, demonstrate similar effects on tubulin polymerization and cell cycle arrest as the known tubulin inhibitor TUB015. []
Q5: How do salicylanilides interact with the STAT3 signaling pathway?
A: Salicylanilides have shown promising activity as inhibitors of the STAT3 signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. They can reduce the levels of phosphorylated STAT3 (p-STAT3Tyr705), a crucial step in STAT3 activation, without affecting the total STAT3 protein levels. [] This selective inhibition of STAT3 phosphorylation highlights their potential as targeted anticancer therapies.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of salicylanilides?
A: Research indicates that salicylanilides are well-absorbed following oral administration. [] They are primarily metabolized in the liver, forming sulphate and glucuronide conjugates of the parent compound and various phenolic metabolites. [] Excretion occurs through both urine and bile, with radioactivity detectable in tissues like blood, kidney, liver, and fat several days post-administration. [] Interestingly, studies have observed sex-differences in both the excretion route and the proportions of urinary metabolites. []
Q7: Are there strategies to improve the delivery and targeting of salicylanilides?
A: Yes, ongoing research explores various drug delivery strategies to enhance the efficacy and reduce potential side effects of salicylanilides. One promising approach involves conjugating salicylanilides to carrier peptides, such as oligotuftsins, to improve their cellular uptake and targeting to specific tissues like glioblastoma cells. []
Q8: What analytical techniques are commonly employed for the characterization and quantification of salicylanilides?
A8: Several analytical methods are utilized for studying salicylanilides, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with fluorescence detection (HPLC-FLD), enables the separation and quantification of various halogenated salicylanilides in complex mixtures like cosmetics. [, ]
- Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to elucidate the structure and conformation of salicylanilides. [, ] Infrared (IR) spectroscopy provides information about functional groups and hydrogen bonding patterns. []
- Densitometry: This technique, coupled with thin-layer chromatography, can be employed to detect and quantify salicylanilides, using visualizing reagents like brilliant green to enhance sensitivity. []
Q9: What is the environmental impact of salicylanilides, and are there measures to mitigate potential risks?
A: While salicylanilides offer several benefits, it is essential to consider their potential environmental impact. Some salicylanilides, like compound 4c in a particular study, demonstrated reduced toxicity in fish (Danio rerio) compared to the parent compound niclosamide, highlighting the possibility of designing safer alternatives. [] Additionally, research focusing on the biodegradability and environmental fate of salicylanilides is crucial to ensure their responsible use and minimize potential ecological risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)
![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)


![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)




![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)
![N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide](/img/structure/B1680689.png)
